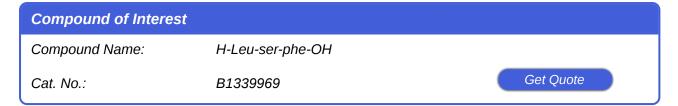


An In-depth Technical Guide to H-Leu-Ser-Phe-OH

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and synthetic methodologies related to the tripeptide **H-Leu-Ser-Phe-OH**, also known as Leucyl-Seryl-Phenylalanine. While the nomenclature "H-" and "-OH" denote the terminal free amine and carboxyl groups respectively, the core structure consists of three amino acid residues: Leucine, Serine, and Phenylalanine.

Quantitative Data Summary

The key molecular and physical properties of **H-Leu-Ser-Phe-OH** are summarized in the table below. This data is essential for experimental design, analytical characterization, and computational modeling.



Property	Value	Source
Molecular Formula	C18H27N3O5	[1]
Molecular Weight	365.43 g/mol	[1]
IUPAC Name	(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid	
Synonyms	Leu-Ser-Phe-OH, Leucyl- Seryl-Phenylalanine	[1]

Experimental Protocols

The synthesis and purification of **H-Leu-Ser-Phe-OH** are critical for obtaining high-purity material for research and development. The following sections detail standard protocols for solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC).

Solid-Phase Peptide Synthesis (SPPS) of H-Leu-Ser-Phe-OH

Solid-phase peptide synthesis is the preferred method for producing peptides in a laboratory setting. It involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a commonly employed approach.

Materials:

- Fmoc-Phe-Wang resin
- Fmoc-Ser(tBu)-OH
- Fmoc-Leu-OH
- Coupling reagents (e.g., HBTU, DIC)



- Base (e.g., DIEA, NMM)
- Deprotection solution: 20% piperidine in DMF
- Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
- Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane)
- · Cold diethyl ether

Methodology:

- Resin Preparation: The synthesis begins with Fmoc-phenylalanine pre-loaded onto a Wang resin. The resin is swelled in DMF within a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group on the phenylalanine residue is removed by treating the resin with a 20% piperidine solution in DMF. This exposes the free amine group for the next coupling step.
- Amino Acid Coupling: The next amino acid, Fmoc-Ser(tBu)-OH, is activated using a coupling reagent and then added to the reaction vessel. The activated carboxyl group of the serine derivative reacts with the free amine on the resin-bound phenylalanine to form a peptide bond.
- Washing: After the coupling reaction, the resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- Repeat Cycle: The deprotection, coupling, and washing steps are repeated for the final amino acid, Fmoc-Leu-OH.
- Final Deprotection: Once the peptide chain is fully assembled, the terminal Fmoc group on leucine is removed.
- Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin support, and the tert-butyl (tBu) side-chain protecting group on serine is simultaneously removed by treatment with a strong acid cleavage cocktail, typically containing TFA.



Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage solution
using cold diethyl ether. The crude peptide is then collected by centrifugation and washed to
remove residual cleavage reagents.

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude peptide obtained from SPPS contains impurities that must be removed to achieve high purity. RP-HPLC is a powerful technique for purifying peptides based on their hydrophobicity.

Materials:

- Crude H-Leu-Ser-Phe-OH peptide
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- C18 reversed-phase HPLC column

Methodology:

- Sample Preparation: The crude peptide is dissolved in a small amount of the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).
- Mobile Phase Preparation: Two mobile phases are prepared: Mobile Phase A (typically 0.1% TFA in water) and Mobile Phase B (typically 0.1% TFA in acetonitrile).
- Chromatographic Separation: The dissolved peptide is injected onto a C18 column. A
 gradient of increasing Mobile Phase B is used to elute the peptide and impurities. The
 hydrophobicities of the peptide and impurities will determine their retention times on the
 column.



- Fraction Collection: Fractions are collected as the peptide elutes from the column, detected by UV absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
- Purity Analysis: The purity of the collected fractions is assessed by analytical HPLC.
- Lyophilization: Fractions containing the pure peptide are pooled and lyophilized (freezedried) to obtain a stable, powdered final product.

Characterization by Mass Spectrometry

Mass spectrometry is a crucial analytical technique to confirm the identity and integrity of the synthesized peptide.

Methodology:

- Sample Preparation: A small amount of the purified peptide is dissolved in a suitable solvent, often the same as the initial HPLC mobile phase.
- Analysis: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI).
- Data Interpretation: The resulting mass spectrum will show a peak corresponding to the
 molecular weight of H-Leu-Ser-Phe-OH. For this tripeptide, the expected protonated
 molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) corresponding to its molecular
 weight plus the mass of a proton.

Visualizations

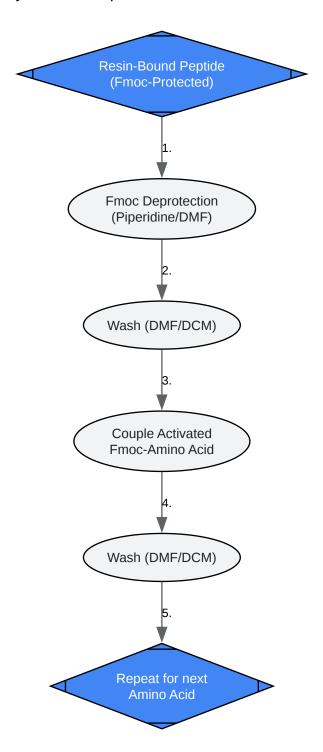
The following diagrams illustrate the key experimental workflow for the synthesis of **H-Leu-Ser-Phe-OH**.





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Caption: Workflow for the synthesis and purification of H-Leu-Ser-Phe-OH.



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Caption: The iterative cycle of solid-phase peptide synthesis.



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References

- 1. mdpi.org [mdpi.org]
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